molecular formula C15H15ClN2O3 B2898244 N-(3-chlorophenyl)-1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 883482-71-1

N-(3-chlorophenyl)-1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2898244
CAS No.: 883482-71-1
M. Wt: 306.75
InChI Key: MRUAJKZQRFCZNZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group attached to a pyridyl ring, which is further substituted with ethyl, hydroxy, and methyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylamine with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
  • 1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chlorophenyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-ethyl-4-hydroxy-6-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-3-18-9(2)7-12(19)13(15(18)21)14(20)17-11-6-4-5-10(16)8-11/h4-8,19H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUAJKZQRFCZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(=O)NC2=CC(=CC=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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